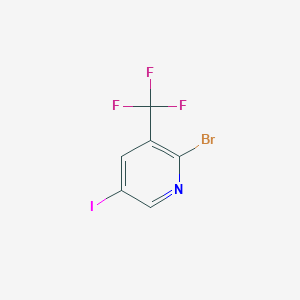

2-Bromo-5-iodo-3-(trifluoromethyl)pyridine

Description

Significance of Polyhalogenated Trifluoromethylpyridines in Organic Synthesis

Polyhalogenated pyridines containing a trifluoromethyl (-CF3) group are of paramount importance in the fields of medicinal chemistry and agrochemistry. jst.go.jpnih.gov The trifluoromethyl group is a key pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The presence of multiple halogen atoms (bromine and iodine) on the pyridine (B92270) ring provides distinct reaction sites for sequential and regioselective cross-coupling reactions, allowing for the controlled and systematic construction of complex molecular architectures. myskinrecipes.combeilstein-journals.org This "molecular Lego" approach is a cornerstone of modern synthetic strategy, enabling the efficient synthesis of novel pharmaceuticals and agrochemicals. jst.go.jpnih.gov

Structural Characteristics and Chemical Importance of 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine

The structure of this compound is characterized by a pyridine ring substituted with three different functional groups, each imparting unique reactivity. The trifluoromethyl group at the 3-position is strongly electron-withdrawing, influencing the reactivity of the entire pyridine ring. The bromine atom at the 2-position and the iodine atom at the 5-position are the key handles for synthetic transformations.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a crucial aspect of this molecule's utility. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. wikipedia.org This allows for selective functionalization at the 5-position while leaving the 2-position available for subsequent transformations. This inherent regioselectivity makes this compound a highly valuable and sought-after building block in multi-step synthetic sequences.

Below are the key structural and physical properties of the compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1805025-71-1 |

| Molecular Formula | C₆H₂BrF₃IN |

| Molecular Weight | 351.89 g/mol |

| Appearance | Off-white to yellow solid |

Research Rationale and Scope of Investigation

The unique combination of a trifluoromethyl group and two different halogen atoms on the pyridine ring makes this compound a compelling subject for synthetic exploration. The ability to perform selective and sequential cross-coupling reactions opens up avenues for the creation of a vast array of novel compounds with potential applications in various fields. This article will focus exclusively on the chemical synthesis and reactivity of this compound, providing a detailed overview of its preparation and its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. The discussion will be strictly limited to the scientific aspects of the molecule, without delving into dosage, administration, or safety profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKTJIMUQYPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Iodo 3 Trifluoromethyl Pyridine

Retrosynthetic Analysis of 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine

A retrosynthetic analysis of the target molecule suggests that the bromo and iodo substituents can be introduced sequentially onto a pre-formed 3-(trifluoromethyl)pyridine (B54556) core. This approach is generally preferred as the trifluoromethyl group is often incorporated early in the synthesis. The key disconnections are the C-Br and C-I bonds, leading back to 3-(trifluoromethyl)pyridine as a key intermediate.

Figure 1: Retrosynthetic Analysis

This strategy relies on the ability to control the regioselectivity of the halogenation reactions on the 3-(trifluoromethyl)pyridine ring. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution, which would direct incoming electrophiles to the 5-position. However, the pyridine (B92270) nitrogen also deactivates the ring, particularly at the 2- and 6-positions.

Established Synthetic Routes to Halogenated Trifluoromethylpyridines

The synthesis of the 3-(trifluoromethyl)pyridine intermediate can be achieved through several established methods.

A classical and widely used method for introducing a trifluoromethyl group onto a pyridine ring is through a halogen exchange (Halex) reaction. nih.gov This typically involves the fluorination of a trichloromethylpyridine precursor. The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), for example, can be achieved by the vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine. nih.gov Similarly, 3-(trifluoromethyl)pyridine can be prepared from 3-methylpyridine (B133936) (3-picoline) by side-chain chlorination to form 3-(trichloromethyl)pyridine, followed by fluorination with a suitable fluorinating agent like hydrogen fluoride (B91410). google.com

Table 1: Examples of Chlorine/Fluorine Exchange Reactions

| Starting Material | Reagents | Product | Reference |

| 3-Methylpyridine | Cl₂, HF | 3-(Trifluoromethyl)pyridine | google.com |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | HF (vapor-phase) | 2,3-Dichloro-5-(trifluoromethyl)pyridine | nih.gov |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF | 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) | google.com |

An alternative to post-functionalization of a pre-formed pyridine ring is the construction of the heterocyclic ring from acyclic precursors that already contain the trifluoromethyl group. nih.gov Various trifluoromethyl-containing building blocks can be utilized in cyclocondensation reactions to form the pyridine ring. This approach offers the advantage of installing the trifluoromethyl group in a specific position from the outset. For instance, reactions involving trifluoroacetyl-substituted compounds can be employed in Hantzsch-type pyridine syntheses or other cycloaddition strategies to build the desired pyridine core. alfa-chemical.combldpharm.com

More recently, direct C-H trifluoromethylation has emerged as a powerful tool for the synthesis of trifluoromethylated heterocycles. These methods avoid the often harsh conditions of classical approaches. The regioselectivity of direct trifluoromethylation of pyridine can be challenging to control, often yielding a mixture of isomers. However, methods have been developed to achieve regioselective trifluoromethylation. For instance, the use of specific catalysts and directing groups can favor trifluoromethylation at the 3-position of the pyridine ring. chemrxiv.orgchemistryviews.org Some protocols involve the activation of the pyridine ring, for example, through hydrosilylation, to direct the trifluoromethylation to the C3 position. chemrxiv.org

Table 2: Regioselectivity in Direct C-H Trifluoromethylation of Pyridine

| Method | Position of Trifluoromethylation | Key Features | Reference |

| Radical Trifluoromethylation | Mixture of 2-, 3-, and 4-isomers | Low regioselectivity | chemrxiv.org |

| Nucleophilic Trifluoromethylation | 2- and 4-positions | Requires electron-deficient ring | chemistryviews.org |

| Hydrosilylation followed by Electrophilic Trifluoromethylation | 3-position | High regioselectivity for the 3-position | chemrxiv.org |

Regioselective Introduction of Bromo and Iodo Substituents

Once the 3-(trifluoromethyl)pyridine core is obtained, the next critical step is the regioselective introduction of the bromine and iodine atoms at the 2- and 5-positions, respectively. The electron-withdrawing trifluoromethyl group at the 3-position deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5-position.

A plausible strategy involves a sequential halogenation process. The directing effect of the trifluoromethyl group would favor the initial halogenation at the 5-position. Subsequent halogenation would then be directed by both the nitrogen atom and the existing substituents.

A potential synthetic sequence could be:

Bromination of 3-(trifluoromethyl)pyridine: Electrophilic bromination of 3-(trifluoromethyl)pyridine would be expected to yield 5-bromo-3-(trifluoromethyl)pyridine as the major product.

Iodination of 5-bromo-3-(trifluoromethyl)pyridine: The subsequent iodination of 5-bromo-3-(trifluoromethyl)pyridine would then need to be directed to the 2-position. This can be a challenging transformation and may require specific methodologies such as metal-halogen exchange followed by iodination, or directed ortho-metalation strategies.

An alternative and potentially more controlled approach involves the use of Zincke imine intermediates. This method allows for the 3-selective halogenation of pyridines under mild conditions. nih.gov By temporarily opening the pyridine ring to form a more reactive acyclic intermediate, highly regioselective halogenation can be achieved. This strategy has been successfully applied to the synthesis of 3,5-dihalogenated pyridines. nih.gov

It is also conceivable to start with a pre-functionalized pyridine. For instance, the synthesis of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (B1523400) has been reported, which could then potentially undergo a Sandmeyer-type reaction to replace the nitro group with iodine.

Selective Bromination and Iodination of Pyridine Precursors

A plausible and effective methodology for the synthesis of this compound involves a sequential halogenation strategy starting from 3-(trifluoromethyl)pyridine. This approach relies on the controlled introduction of the bromine and iodine atoms at specific positions on the pyridine ring.

The initial step is the selective bromination of 3-(trifluoromethyl)pyridine at the 2-position. This can be achieved through electrophilic bromination. The trifluoromethyl group at the 3-position deactivates the pyridine ring towards electrophilic substitution and primarily directs incoming electrophiles to the 5-position, and to a lesser extent, the 2- and 6-positions. To achieve selective bromination at the 2-position, specific reagents and conditions are necessary. One approach involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Following the synthesis of 2-bromo-3-(trifluoromethyl)pyridine (B70544), the subsequent step is the selective iodination at the 5-position. A common strategy for introducing an iodine atom onto an aromatic ring is through a Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with an iodide salt. organic-chemistry.orgwikipedia.orgnih.gov This would necessitate the introduction of a nitro group at the 5-position of 2-bromo-3-(trifluoromethyl)pyridine, which can then be reduced to the corresponding amine.

The proposed multi-step synthesis is outlined below:

Step 1: Nitration of 2-bromo-3-(trifluoromethyl)pyridine The first step in this sequence is the nitration of the 2-bromo-3-(trifluoromethyl)pyridine intermediate. This reaction introduces a nitro group at the 5-position, which is activated by the electron-withdrawing trifluoromethyl group.

Step 2: Reduction of the Nitro Group The resulting 2-bromo-5-nitro-3-(trifluoromethyl)pyridine is then reduced to form 5-amino-2-bromo-3-(trifluoromethyl)pyridine. This reduction is a critical step to generate the amino group required for the subsequent Sandmeyer reaction.

Step 3: Sandmeyer Iodination The final step is the conversion of the amino group to an iodo group via the Sandmeyer reaction. This involves the formation of a diazonium salt from the 5-amino-2-bromo-3-(trifluoromethyl)pyridine, which is then treated with an iodide source, such as potassium iodide, to yield the target compound, this compound. organic-chemistry.orgclockss.org

A summary of the proposed synthetic steps is provided in the table below:

| Step | Reaction | Key Reagents and Conditions |

| 1 | Nitration | Starting Material: 2-bromo-3-(trifluoromethyl)pyridineReagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)Temperature: 0-10 °C |

| 2 | Reduction | Starting Material: 2-bromo-5-nitro-3-(trifluoromethyl)pyridineReagents: Iron (Fe) powder, Acetic Acid (CH₃COOH) or Hydrochloric Acid (HCl)Temperature: Room temperature to gentle heating |

| 3 | Sandmeyer Iodination | Starting Material: 5-amino-2-bromo-3-(trifluoromethyl)pyridineReagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI)Temperature: 0-5 °C for diazotization, then warming |

Optimization and Scale-Up Considerations in this compound Synthesis

The successful transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters and consideration of scale-up challenges. For the multi-step synthesis of this compound, each step must be individually assessed to ensure efficiency, safety, and cost-effectiveness.

Key Optimization Parameters:

Reagent Selection and Stoichiometry: The choice of reagents and their molar ratios can significantly impact yield and purity. For instance, in the bromination step, while NBS is effective, other brominating agents could be evaluated for cost and selectivity. In the Sandmeyer reaction, the choice of the diazotizing agent and the iodide source can be optimized. clockss.org

Solvent Effects: The solvent can influence reaction rates, selectivity, and ease of product isolation. For each step, a variety of solvents should be screened to find the optimal balance of these factors.

Temperature and Reaction Time: Precise control of the reaction temperature is crucial, especially for exothermic reactions like nitration and diazotization, to prevent side reactions and ensure safety. Reaction times should be optimized to maximize conversion while minimizing byproduct formation.

Work-up and Purification: Developing efficient work-up and purification procedures is critical for large-scale production. This may involve exploring extraction, crystallization, and distillation techniques to isolate the product in high purity. The potential for recycling materials, such as in the iodination step, can also be a key consideration for making the process more commercially viable. ijssst.info

Scale-Up Challenges and Solutions:

Heat Transfer: Exothermic reactions can pose significant heat management challenges on a larger scale. The use of jacketed reactors with efficient cooling systems is essential. For highly exothermic steps, considering continuous flow reactors can offer better temperature control and improved safety. vcu.edu

Mass Transfer: In heterogeneous reactions, such as the reduction of the nitro group with iron powder, efficient stirring is necessary to ensure good mass transfer between the phases. The type and speed of the agitator become critical parameters during scale-up.

Process Safety: A thorough hazard analysis of each step is required. This includes understanding the thermal stability of intermediates, particularly the diazonium salt, which can be explosive if isolated. Performing the Sandmeyer reaction as a one-pot process without isolating the diazonium salt is a common safety measure. organic-chemistry.org

Waste Management: The environmental impact of the process must be considered. Optimizing reactions to reduce solvent usage and developing methods for treating or recycling waste streams are important aspects of green chemistry and sustainable manufacturing.

The table below summarizes key considerations for the optimization and scale-up of the synthesis of this compound.

| Synthetic Step | Optimization Focus | Scale-Up Considerations |

| Nitration | - Acid concentration and ratio- Temperature control- Addition rate of nitric acid | - Efficient heat removal- Use of corrosion-resistant reactors- Quenching procedure |

| Reduction | - Choice of reducing agent (e.g., Fe, SnCl₂, catalytic hydrogenation)- pH control- Catalyst loading and recovery | - Solid handling and filtration- Hydrogen gas handling (if applicable)- Waste disposal of metal salts |

| Sandmeyer Iodination | - Diazotization conditions (temperature, acid concentration)- Choice of iodide source (e.g., KI, CuI)- Control of foaming and gas evolution | - Thermal stability of diazonium intermediate- Safe handling of potentially hazardous reagents- Efficient product isolation from the aqueous mixture |

By systematically addressing these optimization and scale-up factors, a robust and economically viable process for the production of this compound can be developed.

Chemical Reactivity and Strategic Functionalization of 2 Bromo 5 Iodo 3 Trifluoromethyl Pyridine

Differential Reactivity of Halogen Atoms on the Pyridine (B92270) Ring

The two halogen atoms, bromine at the C-2 position and iodine at the C-5 position, exhibit different chemical behaviors due to a combination of electronic and steric influences within the molecule.

The reactivity of the halogen atoms on the pyridine ring is dictated by a balance of electronic and steric effects. The pyridine nitrogen and the trifluoromethyl group are both strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Electronic Effects: The trifluoromethyl (CF₃) group at the C-3 position exerts a powerful electron-withdrawing inductive effect. This effect, combined with the inherent electron-deficient nature of the pyridine ring, significantly lowers the electron density at the C-2, C-4, and C-6 positions. Consequently, the C-2 position, being ortho to the CF₃ group and adjacent to the ring nitrogen, is highly activated towards nucleophilic attack. The C-5 position is less activated by the CF₃ group due to its meta relationship. numberanalytics.com

Steric Effects: Steric hindrance plays a crucial role in modulating the accessibility of the reaction sites. numberanalytics.com The C-2 position is sterically more hindered due to the adjacent bulky trifluoromethyl group. The C-5 position is comparatively less sterically encumbered. This factor can influence the approach of nucleophiles or the coordination of metal catalysts.

In the context of nucleophilic aromatic substitution, the electronic activation at the C-2 position often dominates. However, for reactions sensitive to steric bulk, such as certain transition metal-catalyzed couplings, the less hindered C-5 position might be favored. The nature of the halogen itself is also a key factor; the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making iodine a better leaving group in many reaction types, particularly in metal-catalyzed processes.

| Factor | Influence on 2-Bromo Position | Influence on 5-Iodo Position |

| Electronic (Inductive) | Highly activated by adjacent pyridine N and ortho CF₃ group. | Moderately activated (meta to CF₃ group). |

| Steric Hindrance | More hindered due to adjacent CF₃ group. | Less sterically hindered. |

| Leaving Group Ability | Bromine is a good leaving group. | Iodine is an excellent leaving group, especially in cross-coupling. |

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated, electron-deficient heterocycles like 2-bromo-5-iodo-3-(trifluoromethyl)pyridine. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For halogenated pyridines, the negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization. youtube.com The presence of additional electron-withdrawing groups, such as the trifluoromethyl group, further stabilizes this intermediate. wikipedia.org

Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the halide ion (leaving group). youtube.com In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The general leaving group reactivity order in SNAr is F > Cl > Br > I, which is related to the electronegativity and the ability of the halogen to stabilize the transition state leading to the Meisenheimer complex. researchgate.net

Due to the strong electronic activation at the C-2 position, SNAr reactions on this compound are expected to occur preferentially at this site, displacing the bromide, provided the nucleophile is not excessively bulky.

Transition Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-I bonds is particularly advantageous in transition metal-catalyzed cross-coupling reactions, enabling highly selective molecular construction.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using a palladium catalyst, an organoboron reagent, and a base, is a powerful tool for modifying halogenated pyridines. nih.govnih.gov

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the order I > Br > Cl. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.

This reactivity difference allows for highly regioselective arylation or heteroarylation at the C-5 position of this compound. By carefully controlling the reaction conditions (e.g., catalyst, temperature, and reaction time), it is possible to selectively couple an aryl or heteroaryl boronic acid at the iodo-substituted position while leaving the bromo-substituted position intact for subsequent transformations. nih.gov

Table of Regioselective Suzuki-Miyaura Coupling Findings

| Position | Halogen | Relative Reactivity in Suzuki Coupling | Typical Outcome |

|---|---|---|---|

| C-5 | Iodine | High | Selective C-C bond formation under mild conditions. |

The orthogonal reactivity of the C-I and C-Br bonds enables the development of tandem or one-pot sequential coupling strategies. lookchem.com This approach allows for the introduction of two different aryl or heteroaryl groups onto the pyridine scaffold in a single, efficient process without the need for intermediate isolation and purification steps.

A typical one-pot sequential Suzuki-Miyaura coupling strategy would involve:

First Coupling: The reaction is performed under mild conditions with the first boronic acid derivative, which selectively couples at the more reactive C-5 iodo position.

Second Coupling: After the first reaction is complete, a second, different boronic acid is added to the reaction mixture. The reaction conditions may be altered (e.g., by increasing the temperature or adding a more active catalyst/ligand system) to facilitate the coupling at the less reactive C-2 bromo position.

Such strategies are highly valuable in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular libraries from a single, versatile starting material. researchgate.netresearchgate.net

Other Cross-Coupling Reactions (e.g., Stille, Kumada, Hiyama, Sonogashira, Heck)

Beyond the widely used Suzuki coupling, this compound is a viable substrate for a variety of other palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to achieving selectivity. Generally, the C-I bond will react preferentially over the C-Br bond due to its lower bond dissociation energy.

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide. It is expected that this compound would react selectively at the 5-position (C-I) with an organotin reagent, such as tributyl(vinyl)stannane or aryltributylstannane, leaving the C-Br bond intact for subsequent transformations.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.org This reaction is highly effective for forming carbon-carbon bonds. wikipedia.org For the title compound, reaction with an alkyl or aryl Grignard reagent in the presence of a nickel or palladium catalyst, such as one containing a diphosphine ligand like dppe, would likely lead to monosubstitution at the iodine-bearing C-5 position. wikipedia.orgresearchgate.net The use of nickel catalysts containing pyridine-functionalized N-heterocyclic carbene (NHC) ligands has been shown to be effective for coupling with aryl chlorides at room temperature and could be applicable here. researchgate.net

Hiyama Coupling: This coupling employs an organosilane activated by a fluoride (B91410) source, typically tetrabutylammonium (B224687) fluoride (TBAF). The mechanism involves an initial oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the activated organosilane. nih.gov For this compound, a Hiyama coupling with an aryltriethoxysilane would be predicted to yield the 5-aryl-2-bromo-3-(trifluoromethyl)pyridine selectively.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Selective alkynylation at the C-5 position of this compound can be readily achieved, providing a route to 5-alkynyl-2-bromo-3-(trifluoromethyl)pyridines. This selectivity has been demonstrated in related dihaloheterocyclic systems. acs.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. organic-chemistry.org The general mechanism involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org It is a versatile tool for vinylation. beilstein-journals.org Applying this to this compound, a reaction with an alkene like n-butyl acrylate (B77674) would be expected to proceed at the C-I bond, yielding a 5-vinylated pyridine derivative.

Table 1: Predicted Outcomes of Various Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Predicted Site of Reaction | Potential Product Structure |

|---|---|---|---|

| Stille | R-Sn(Bu)₃ | C-5 (Iodo) | 2-Bromo-5-R-3-(trifluoromethyl)pyridine |

| Kumada | R-MgX | C-5 (Iodo) | 2-Bromo-5-R-3-(trifluoromethyl)pyridine |

| Hiyama | R-Si(OR')₃ | C-5 (Iodo) | 2-Bromo-5-R-3-(trifluoromethyl)pyridine |

| Sonogashira | R-C≡CH | C-5 (Iodo) | 2-Bromo-5-(alkynyl)-3-(trifluoromethyl)pyridine |

| Heck | Alkene (e.g., H₂C=CHR) | C-5 (Iodo) | 2-Bromo-5-(vinyl)-3-(trifluoromethyl)pyridine |

Control of Selectivity in Dihalogenated Substrates

Achieving selectivity in the functionalization of polyhalogenated compounds is a significant challenge, but one that offers substantial synthetic rewards. acs.org The outcome of cross-coupling reactions on substrates like this compound is governed by several factors.

The primary determinant of selectivity is the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. nih.gov The reactivity order for halogens in palladium-catalyzed oxidative addition is generally I > Br > Cl >> F. acs.org Therefore, in this compound, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective coupling at the C-5 position under standard conditions.

Electronic effects also play a crucial role. Pyridine is a π-deficient heterocycle due to the electronegative nitrogen atom, which withdraws electron density, particularly from the C-2 (ortho) and C-4 (para) positions. nih.gov This increased electrophilicity activates these positions toward oxidative addition. nih.gov For 2,X-dihalopyridines, oxidative addition is generally favored at the C-2 position, which is alpha to the nitrogen. nih.gov However, in the case of this compound, the inherent higher reactivity of the C-I bond at the C-5 position typically overrides the electronic preference for C-2 activation. The presence of the electron-withdrawing trifluoromethyl group at C-3 further activates the adjacent C-2 and C-4 positions towards nucleophilic attack but also influences the oxidative addition step. nih.gov

Catalyst and ligand choice can also be used to modulate or even reverse the intrinsic selectivity. nih.gov While standard palladium catalysts with common phosphine (B1218219) ligands will favor C-I coupling, specialized catalytic systems can sometimes alter this outcome. For instance, in some dihalogenated systems, changing the palladium precursor and the ligand-to-metal ratio can switch the site of reactivity. acs.orgnih.gov Furthermore, photoinduced cross-coupling reactions have demonstrated high substrate selectivity that cannot be achieved under thermal conditions, offering another potential avenue for controlling functionalization. researchgate.net

Organometallic Transformations for Diversification

Halogen-Metal Exchange Reactions with Organolithium and Organomagnesium Reagents

Halogen-metal exchange is a powerful and fundamental transformation in organometallic chemistry for the preparation of organolithium and organomagnesium compounds. wikipedia.org This reaction is typically very fast, often proceeding rapidly at low temperatures (-78 to -100 °C). tcnj.eduharvard.edu The rate of exchange follows the trend I > Br > Cl, making it a highly chemoselective process for polyhalogenated substrates. wikipedia.orgprinceton.edu

For this compound, treatment with an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) is expected to result in a clean and selective exchange at the C-5 position, replacing the iodine atom. wikipedia.orgharvard.edu This generates a highly reactive pyridyl-5-lithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C-5 position. This strategy is particularly useful because the reaction occurs chemoselectively, often without disturbing other functional groups when performed at low temperatures. tcnj.edu

Similarly, organomagnesium reagents (Grignards) can participate in halogen-metal exchange, although the reaction is often less facile than with organolithiums. The use of highly active magnesium or reagents like isopropylmagnesium chloride (i-PrMgCl) can facilitate this transformation. The resulting Grignard reagent at C-5 is generally less reactive and more functional-group-tolerant than its organolithium counterpart.

Table 2: Predicted Halogen-Metal Exchange and Subsequent Functionalization

| Reagent | Site of Exchange | Intermediate | Electrophile (E⁺) | Product |

|---|---|---|---|---|

| n-BuLi | C-5 (Iodo) | 5-Lithio-2-bromo-3-(trifluoromethyl)pyridine | DMF | 2-Bromo-5-formyl-3-(trifluoromethyl)pyridine |

| t-BuLi | C-5 (Iodo) | 5-Lithio-2-bromo-3-(trifluoromethyl)pyridine | (CH₃)₃SiCl | 2-Bromo-5-(trimethylsilyl)-3-(trifluoromethyl)pyridine |

| i-PrMgCl | C-5 (Iodo) | 5-(Chloromagnesio)-2-bromo-3-(trifluoromethyl)pyridine | I₂ | This compound (starting material) |

Directed Ortho-Metalation (DOM) Strategies

Directed ortho-metalation (DoM) is a potent method for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to the organolithium base and directs deprotonation to the adjacent ortho-position. baranlab.org Common DMGs include amides, carbamates, and ethers. harvard.edu

In the case of this compound, none of the substituents (Br, I, CF₃) are considered strong DMGs. The trifluoromethyl group is classified as a moderate DMG, and fluorine itself can act as a directing group. organic-chemistry.orgclockss.org However, any potential DoM pathway, such as deprotonation at C-4 (ortho to the CF₃ group), would have to compete with the exceptionally fast halogen-metal exchange at the C-I bond. harvard.edu Given the high reactivity of the C-I bond towards organolithium reagents, halogen-metal exchange is the overwhelmingly favored kinetic pathway. Therefore, standard DoM strategies are unlikely to be effective for the direct functionalization of this compound itself.

Deprotonation-Triggered Halogen Migration ("Halogen Dance") Phenomena

The "halogen dance" is a fascinating rearrangement where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). whiterose.ac.ukwikipedia.org The reaction is driven by the formation of a more stable organometallic intermediate. wikipedia.org This transformation provides access to regioisomers that are often difficult to synthesize via conventional methods. clockss.orgrsc.org

For this compound, the most acidic protons are likely at the C-4 and C-6 positions. Treatment with a base like LDA at low temperatures could lead to deprotonation at one of these sites, generating a lithiated pyridine intermediate. nih.gov For a halogen dance to occur, both the metalated and unmetalated forms of the substrate must coexist in solution. wikipedia.org This allows for an intermolecular halogen transfer process. The stability of the resulting lithiated species drives the rearrangement. nih.gov

For instance, deprotonation at C-4 could potentially trigger a 1,2-migration of the iodine atom from C-5 to C-4, or the bromine atom from C-2 to C-3 (though less likely). The thermodynamic stability of the potential lithiated intermediates would determine the final product distribution. Halogen dance reactions have been well-documented for various pyridine derivatives, making it a plausible, albeit complex, pathway for the isomerization of this compound under specific basic conditions. clockss.orgwhiterose.ac.uk The reaction is highly dependent on factors like temperature, base, and solvent. wikipedia.orgnih.gov

Further Functional Group Interconversions

The functional groups introduced onto the this compound scaffold via the reactions described above can be subjected to further transformations to build molecular complexity.

Aryl-Aryl Couplings: A monosubstituted product, such as 5-aryl-2-bromo-3-(trifluoromethyl)pyridine, retains a bromine atom that can participate in a second, distinct cross-coupling reaction (e.g., Suzuki, Stille, Heck) to generate unsymmetrical biaryl or triarylpyridine systems. This sequential cross-coupling is a powerful strategy for building complex aromatic structures. nih.gov

Conversion of Formyl Groups: If a formyl group is introduced at C-5 via halogen-metal exchange followed by quenching with DMF, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an imine or oxime.

Transformations of Alkynyl Groups: A 5-alkynyl group, installed via Sonogashira coupling, can undergo a variety of reactions, including hydration to form a ketone, partial or complete reduction to an alkene or alkane, or participation in cycloaddition reactions.

Nucleophilic Aromatic Substitution (SₙAr): While the halogens are primarily reactive in metal-catalyzed reactions, under certain conditions (strong nucleophiles, high temperatures), they might undergo SₙAr. The electron-withdrawing trifluoromethyl group and the ring nitrogen activate the pyridine ring towards such substitutions, particularly at the C-2 and C-6 positions.

These subsequent transformations highlight the utility of this compound as a versatile platform for the synthesis of a wide array of highly functionalized pyridine derivatives.

Direct C-H Functionalization

Direct C-H functionalization is a powerful and atom-economical strategy for the late-stage modification of heterocyclic scaffolds. chemrxiv.org In the case of this compound, the pyridine ring is rendered electron-deficient by the potent inductive effect of the trifluoromethyl group and the halogens. This electronic nature generally makes the pyridine ring less susceptible to classical electrophilic aromatic substitution but can facilitate deprotonation or metalation at specific sites, enabling subsequent functionalization.

The pyridine ring in this compound has two available C-H bonds at the C-4 and C-6 positions. The regioselectivity of a potential C-H functionalization reaction would be influenced by both electronic and steric factors. The trifluoromethyl group at C-3 exerts a strong deactivating effect on the adjacent C-4 and C-2 positions. However, transition metal-catalyzed C-H activation processes are often guided by the coordination of the metal to the pyridine nitrogen.

While no specific literature detailing the direct C-H functionalization of this compound is available, insights can be drawn from studies on similarly substituted pyridines. For electron-deficient pyridines, palladium-catalyzed C-H arylation, for example, often proceeds at the C-4 position. This is attributed to a combination of electronic effects and the steric environment of the molecule.

Table 1: Predicted Regioselectivity of Direct C-H Functionalization of this compound

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

| C-4 | Deactivated by CF3 group | Less hindered than C-6 | Probable site for functionalization |

| C-6 | Less electronically deactivated | Sterically hindered by bromo group at C-5 | Less probable site for functionalization |

Note: This table represents a predictive analysis based on established principles of pyridine chemistry, in the absence of direct experimental data for the title compound.

Research on the C-H functionalization of other trifluoromethyl-substituted pyridines suggests that with appropriate directing groups or catalysts, selective activation of specific C-H bonds can be achieved. nih.gov For instance, the development of phosphine reagents has enabled the selective halogenation of pyridines at various positions. nih.gov Such advanced methodologies could potentially be adapted for the functionalization of this compound.

Introduction of Carbonyl and Carboxylic Acid Derivatives

The introduction of carbonyl and carboxylic acid functionalities is a common strategy to create valuable intermediates for the synthesis of pharmaceuticals and agrochemicals. In this compound, the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds provides an opportunity for selective functionalization.

Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, including carbonylation and carboxylation. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition of the palladium(0) catalyst.

Therefore, it is anticipated that palladium-catalyzed carbonylation or carboxylation of this compound would proceed selectively at the C-5 position, leaving the C-2 bromo substituent intact for potential subsequent transformations. These reactions are typically carried out in the presence of a palladium catalyst, a ligand (such as a phosphine), a base, and a source of the carbonyl or carboxyl group (e.g., carbon monoxide, a formate (B1220265) salt, or a chloroformate).

Table 2: Plausible Conditions for Selective Carbonylation and Carboxylation at the C-5 Position

| Transformation | Reagents and Conditions | Potential Product |

| Carbonylation | Pd(OAc)₂, dppf, CO (1 atm), MeOH, Et₃N, 80 °C | Methyl 2-bromo-3-(trifluoromethyl)pyridine-5-carboxylate |

| Carboxylation | PdCl₂(dppf), Zn, CO₂, DMF, 60 °C | 2-Bromo-5-carboxy-3-(trifluoromethyl)pyridine |

Note: The conditions presented in this table are representative examples based on analogous transformations reported in the literature for other iodo- and bromo-pyridines and have not been experimentally validated for this compound.

The resulting carbonyl and carboxylic acid derivatives are versatile synthetic intermediates. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, while the ester from carbonylation can be hydrolyzed to the corresponding carboxylic acid or used in further cross-coupling reactions. The ability to selectively functionalize the C-5 position highlights the synthetic utility of this compound as a building block in medicinal and materials chemistry.

Computational Chemistry and Mechanistic Insights

Electronic Structure and Reactivity Profiling

The arrangement of bromo, iodo, and trifluoromethyl groups on the pyridine (B92270) ring creates a unique electronic environment that dictates the molecule's reactivity. Computational analyses, particularly those rooted in quantum mechanics, allow for a detailed profiling of this electronic structure.

Density Functional Theory (DFT) Investigations of 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of molecules. journaleras.com DFT calculations for this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

A hypothetical DFT study on this molecule would likely reveal a notable polarization of the C-Br and C-I bonds, with the carbon atoms bearing a partial positive charge. The strong inductive effect of the trifluoromethyl group would further enhance the electrophilicity of the pyridine ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical in understanding a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, FMO analysis would elucidate the primary sites for nucleophilic and electrophilic attack. The HOMO is typically associated with the most electron-rich areas of a molecule and is involved in reactions with electrophiles. Conversely, the LUMO is associated with the most electron-poor regions and interacts with nucleophiles.

Given the electron-withdrawing nature of the substituents, the HOMO of this compound is expected to be relatively low in energy, indicating a reduced nucleophilic character compared to unsubstituted pyridine. The LUMO, on the other hand, would be at a low energy level, signifying a high susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.2 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 5.7 | Energy difference between HOMO and LUMO; indicates chemical stability. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a significant region of positive potential around the pyridine ring, particularly near the carbon atoms bonded to the halogens and the trifluoromethyl group. The nitrogen atom of the pyridine ring, with its lone pair of electrons, would exhibit a region of negative potential, making it a potential site for protonation or coordination to Lewis acids. The areas around the halogen atoms often exhibit a phenomenon known as "sigma-hole," where a region of positive electrostatic potential can exist on the outermost portion of the halogen atom, making it a potential site for halogen bonding interactions.

Theoretical Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the regioselectivity observed in cross-coupling reactions involving polyhalogenated substrates.

Computational Elucidation of Regioselectivity in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. mdpi.com When a molecule like this compound, which possesses two different halogen atoms, is used as a substrate, the question of regioselectivity arises: which C-halogen bond will react preferentially?

Theoretical studies can predict the regioselectivity by examining the reaction mechanism, typically involving oxidative addition of the C-halogen bond to a metal catalyst (e.g., palladium). The activation energy for the oxidative addition of the C-I bond is generally lower than that for the C-Br bond. This is due to the weaker bond strength of the C-I bond compared to the C-Br bond. Computational models can calculate the energy barriers for the oxidative addition at both the C-2 (bromo) and C-5 (iodo) positions. It is highly probable that these calculations would confirm the preferential oxidative addition at the C-5 position, leading to selective cross-coupling at the iodo-substituted site.

Energy Profiles and Transition State Analysis

A detailed understanding of a reaction mechanism can be achieved by mapping the potential energy surface (PES) of the reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Conclusion

2-Bromo-5-iodo-3-(trifluoromethyl)pyridine stands out as a highly versatile and valuable building block in organic synthesis. Its unique combination of a trifluoromethyl group and two different halogen atoms with distinct reactivities allows for the selective and sequential introduction of a wide range of functional groups. This capability is particularly important in the construction of complex molecular architectures required for the development of new pharmaceuticals, agrochemicals, and advanced materials. As the demand for novel and sophisticated chemical entities continues to grow, the importance of such well-defined and reactive intermediates is poised to increase, solidifying the role of this compound in the landscape of modern chemical synthesis.

Applications of 2 Bromo 5 Iodo 3 Trifluoromethyl Pyridine As a Synthetic Building Block

Role in the Development of Agrochemical Active Ingredients

The trifluoromethylpyridine (TFMP) moiety is a key structural motif found in numerous modern agrochemicals. The inclusion of a TFMP group can enhance the efficacy, metabolic stability, and target-binding affinity of active ingredients. While specific, commercialized agrochemicals derived directly from 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine are not widely documented in public literature, the utility of closely related TFMP intermediates is well-established for creating novel crop protection agents.

The development of new agrochemicals relies on building blocks that can be elaborated into diverse structures for biological screening. Halogenated TFMPs are crucial in this process. For instance, intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are foundational for a range of commercial products. The structure of this compound is designed for similar synthetic campaigns, where the iodo and bromo groups can be sequentially replaced to build complex side chains, leading to new potential herbicides, insecticides, and fungicides. The general importance of the TFMP scaffold is evident in the large number of such compounds developed since the 1980s.

Table 1: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine (TFMP) Moiety

| Common Name | Type | Key TFMP Intermediate |

|---|---|---|

| Fluazifop | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid |

This table illustrates the importance of the broader class of TFMP intermediates in agrochemical synthesis.

Utility in Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, the TFMP scaffold is prized for its metabolic stability and its ability to engage in specific interactions with biological targets. The compound this compound serves as a valuable precursor for creating libraries of compounds for drug discovery programs.

The synthesis of advanced drug candidates often requires the precise and controlled assembly of molecular fragments. The di-halogenated nature of this compound is ideal for this purpose. Medicinal chemists can utilize its distinct reactive sites to introduce different substituents, thereby fine-tuning the pharmacological properties of the final molecule. For example, related bromo-iodo-pyridines are used as intermediates in the synthesis of compounds targeting various diseases. 2-Amino-3-iodo-5-bromopyridine is a key intermediate for synthesizing tyrosine kinase inhibitors for cancer therapy and CRAC inhibitors for treating autoimmune and inflammatory diseases. google.com This highlights the potential of the bromo-iodo-pyridine framework in constructing complex and biologically active molecules.

The TFMP core is a feature in many enzyme inhibitors and receptor modulators. While direct synthesis of named inhibitors from this compound is not prominently published, the synthesis of related compounds for similar targets demonstrates its potential. For instance, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, an analog, has been developed as a key intermediate for inhibitors of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target for treating pain and respiratory diseases. Similarly, 2-iodo-3-bromo-5-chloropyridine is an important intermediate for synthesizing inhibitors of Polo-like kinase (PLK), which are investigated for treating cardiovascular diseases. These examples show how halogenated pyridine (B92270) building blocks are instrumental in creating potent and selective modulators of important biological targets.

Contributions to Fine Chemical Synthesis

Beyond its applications in life sciences, this compound is a valuable tool in fine chemical synthesis, primarily due to the differential reactivity of its two halogen substituents.

The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in transition-metal-catalyzed cross-coupling reactions. This allows for site-selective synthesis, where one part of the molecule can be constructed via the iodo position, leaving the bromo position intact for a subsequent, different coupling reaction. This sequential approach is highly efficient for building complex, unsymmetrical biaryl or aryl-alkyne structures.

Table 2: Reactivity in Sequential Cross-Coupling Reactions

| Reaction Type | Reactive Site | Conditions | Result |

|---|---|---|---|

| Sonogashira Coupling | C-I | Pd catalyst, Cu(I) co-catalyst, mild conditions | Selective formation of an alkynylpyridine at the 5-position |

This selective reactivity, demonstrated with related compounds like 2-bromo-5-iodopyridine, is a cornerstone of modern organic synthesis, enabling the construction of intricate molecules with high precision and control. The presence of the trifluoromethyl group in this compound adds another layer of utility, influencing the electronic properties and reactivity of the pyridine ring system.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Functionalization Strategies

While specific literature detailing the synthesis of 2-bromo-5-iodo-3-(trifluoromethyl)pyridine is not abundant, its preparation can be envisaged through established methodologies for trifluoromethylpyridine and halopyridine synthesis. The primary approaches to construct the core trifluoromethylpyridine skeleton involve either building the ring from a trifluoromethyl-containing precursor or by direct trifluoromethylation. nih.govjst.go.jp More commonly, the synthesis starts from a pre-formed pyridine (B92270) ring, followed by halogenation and introduction of the trifluoromethyl group.

A plausible synthetic route could commence with a suitable picoline derivative, which undergoes halogenation and subsequent fluorination to install the trifluoromethyl group. nih.gov For instance, the synthesis of related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) often starts from 2-chloro-5-methylpyridine. nih.gov Analogously, a brominated and iodinated picoline could be a potential starting point.

Another key synthetic strategy involves the regioselective halogenation of a pre-existing 2-bromo-3-(trifluoromethyl)pyridine (B70544) or 5-iodo-3-(trifluoromethyl)pyridine. The introduction of an iodine atom at the 5-position of a 2-bromopyridine (B144113) derivative can be achieved with good regioselectivity under specific conditions, often involving organolithium intermediates at low temperatures. guidechem.com Conversely, selective bromination at the 2-position of an iodinated pyridine can also be a viable route.

Once synthesized, the differential reactivity of the bromine and iodine substituents is the cornerstone of its functionalization. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the 5-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, while leaving the 2-bromo position intact for subsequent transformations. rsc.orgyoutube.com This hierarchical reactivity is a significant synthetic achievement, enabling the construction of complex molecular architectures from this versatile scaffold.

Table 1: Potential Synthetic and Functionalization Reactions

| Reaction Type | Position | Reagents and Conditions | Potential Product |

|---|---|---|---|

| Suzuki Coupling | 5-position (I) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 2-Bromo-5-aryl-3-(trifluoromethyl)pyridine |

| Sonogashira Coupling | 5-position (I) | Terminal alkyne, Pd/Cu catalyst | 2-Bromo-5-alkynyl-3-(trifluoromethyl)pyridine |

| Buchwald-Hartwig Amination | 5-position (I) | Amine, Pd catalyst, Base | 2-Bromo-5-amino-3-(trifluoromethyl)pyridine |

Challenges and Unexplored Avenues in the Chemistry of this compound

Despite the potential, the chemistry of this compound is not without its challenges. A primary hurdle is the initial synthesis of the molecule with the desired regiochemistry. The presence of multiple electron-withdrawing groups (bromo, iodo, and trifluoromethyl) deactivates the pyridine ring, potentially requiring harsh reaction conditions for its synthesis and subsequent functionalization, which can lead to side reactions and lower yields.

The selective functionalization, while a key advantage, can also be a challenge. While the C-I bond is typically more reactive, achieving perfect selectivity in cross-coupling reactions can be difficult, and mixtures of products may be obtained under certain conditions. The steric hindrance from the adjacent trifluoromethyl group at the 3-position could also influence the reactivity of the 2-bromo and, to a lesser extent, the 5-iodo positions.

Unexplored avenues in the chemistry of this compound are numerous. The investigation into a broader range of cross-coupling partners, including organozinc and organotin reagents (Negishi and Stille couplings), could expand its synthetic utility. youtube.com Furthermore, the application of more modern catalytic systems, such as those employing N-heterocyclic carbene (NHC) ligands, could lead to more efficient and selective transformations.

Another area ripe for exploration is the direct C-H functionalization of the remaining C-H bond at the 4-position. While challenging due to the electronically deactivated nature of the ring, successful C-H activation would provide a powerful tool for late-stage diversification of the scaffold. nih.gov

Prospective Applications and Future Research Opportunities

The trifluoromethylpyridine motif is a well-established pharmacophore and agrochemical building block. nih.govjst.go.jp The unique electronic properties of the trifluoromethyl group, such as its high lipophilicity and strong electron-withdrawing nature, can significantly enhance the biological activity, metabolic stability, and bioavailability of molecules. mdpi.com

Prospective Applications:

Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The bromo and iodo groups provide handles for the introduction of various pharmacophoric groups to probe structure-activity relationships. ijssst.info

Agrochemicals: For the development of new herbicides, fungicides, and insecticides. Many successful agrochemicals incorporate the trifluoromethylpyridine core. nih.govjst.go.jp

Materials Science: As a building block for functional organic materials, such as organic light-emitting diodes (OLEDs) or sensors, where the tunable electronic properties of the substituted pyridine ring could be advantageous.

Future Research Opportunities:

Development of Optimized Synthetic Routes: Research into more efficient, scalable, and cost-effective syntheses of this compound is crucial for its wider application.

Exploration of Novel Transformations: Investigating new catalytic methods for the selective functionalization of both the C-I and C-Br bonds, as well as the C-H bond, will unlock the full synthetic potential of this molecule.

Biological Screening and Drug Discovery: The synthesis of libraries of compounds derived from this compound and their screening for various biological activities could lead to the discovery of new drug candidates and agrochemicals.

Computational Studies: Theoretical calculations can provide valuable insights into the reactivity and electronic properties of the molecule, aiding in the rational design of new synthetic strategies and functional derivatives. acs.org

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via sequential halogenation of a pyridine precursor. Bromination and iodination are often performed using electrophilic agents (e.g., N-bromosuccinimide or iodine monochloride) under controlled temperatures (0–25°C). Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or dichloromethane), and reaction time to minimize byproducts like dihalogenated species. Metal-mediated cross-coupling may follow to introduce the trifluoromethyl group .

Q. How can purification challenges arising from halogenated pyridine byproducts be addressed?

Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for separating bromo- and iodo-substituted isomers. Recrystallization using ethanol/water mixtures improves purity for crystalline intermediates. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures separation efficiency .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : and NMR (in CDCl) identify substitution patterns via coupling constants (e.g., for pyridine ring protons).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~366.8 Da).

- X-ray crystallography (if crystals are obtainable) resolves regiochemistry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in further functionalization reactions?

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position relative to itself. For example, Suzuki-Miyaura coupling at the 5-iodo position proceeds efficiently with aryl boronic acids, while the 2-bromo site remains inert unless activated by ligands like Pd(PPh). Steric hindrance from the trifluoromethyl group may slow reactions at the 3-position .

Q. What catalytic systems are effective for cross-coupling reactions involving the iodo substituent?

Pd-catalyzed couplings (e.g., Stille, Sonogashira) with the 5-iodo group show high efficiency due to the favorable leaving-group ability of iodide. Ni catalysts (e.g., NiCl/dppf) are cost-effective alternatives for aryl-aryl couplings but require anhydrous conditions. Copper-mediated Ullmann reactions are viable for amination but demand elevated temperatures (80–120°C) .

Q. How does solvent choice impact halogen-exchange reactions in polyhalogenated pyridines?

Polar aprotic solvents (e.g., DMSO) facilitate iodide displacement via SNAr mechanisms, while nonpolar solvents (toluene) favor radical pathways. For example, KI in DMSO at 60°C promotes bromide-to-iodide exchange at the 2-position, but competing decomposition occurs above 80°C .

Q. What are the stability considerations for this compound under acidic or basic conditions?

The trifluoromethyl group enhances hydrolytic stability, but the pyridine ring is susceptible to ring-opening under strong acids (e.g., HSO) or bases (e.g., NaOH). Storage at 4°C in inert atmospheres (argon) prevents degradation. Decomposition products include HF and Br, detectable via GC-MS .

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a precursor for kinase inhibitors and antiviral agents. The iodo substituent enables late-stage diversification via click chemistry (e.g., azide-alkyne cycloaddition), while the bromo group allows sequential functionalization. Computational modeling (DFT) predicts binding affinity to target proteins like EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.